Home > Products > Screening Compounds P86882 > Lenalidomide-5'-CO-C2-alkyne
Lenalidomide-5'-CO-C2-alkyne -

Lenalidomide-5'-CO-C2-alkyne

Catalog Number: EVT-14904811
CAS Number:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-5'-CO-C2-alkyne is a derivative of lenalidomide, an immunomodulatory drug that has gained prominence for its therapeutic applications, particularly in the treatment of multiple myeloma and certain other hematological malignancies. This compound is characterized by the addition of a terminal alkyne group, which enhances its reactivity and versatility in chemical synthesis. The incorporation of this functional group allows for novel applications in bioconjugation and drug delivery systems, making it a valuable compound in medicinal chemistry.

Source

Lenalidomide-5'-CO-C2-alkyne is synthesized from lenalidomide, which was originally developed as a derivative of thalidomide. The compound has been explored for its potential to modify biological interactions and improve pharmacological properties through chemical modifications such as the introduction of alkyne groups.

Classification

Lenalidomide-5'-CO-C2-alkyne falls under the category of small molecule therapeutics. It is classified as an immunomodulatory agent and is part of a broader class of compounds known as thalidomide analogs. Its unique structure allows it to participate in click chemistry reactions, which are pivotal for synthesizing complex molecular architectures in drug development .

Synthesis Analysis

Methods

The synthesis of Lenalidomide-5'-CO-C2-alkyne typically involves several key steps:

  1. Starting Material: The reaction begins with lenalidomide as the base compound.
  2. Functionalization: The introduction of the alkyne group can be achieved through various methods, including:
    • Alkyne Substitution Reactions: Utilizing terminal alkynes that can react with electrophilic centers on lenalidomide.
    • Click Chemistry: Employing azides and alkynes to form triazoles, allowing for selective modifications and conjugation to other biomolecules .

Technical Details

The synthetic pathway often utilizes transition metal catalysts to facilitate reactions involving C–H activation or cross-coupling techniques. For instance, palladium-catalyzed reactions may be employed to introduce the alkyne moiety efficiently. The reaction conditions must be optimized to ensure high yields while minimizing side products .

Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-5'-CO-C2-alkyne includes:

  • A core isoindolinone structure derived from lenalidomide.
  • A terminal alkyne functional group.

This structural modification enhances its reactivity towards various chemical transformations, particularly in bioconjugation applications.

Data

The molecular formula for Lenalidomide-5'-CO-C2-alkyne can be represented as C13_{13}H13_{13}N3_{3}O2_{2}, with a molecular weight of approximately 245.26 g/mol. The presence of specific functional groups contributes to its solubility and interaction with biological targets.

Chemical Reactions Analysis

Reactions

Lenalidomide-5'-CO-C2-alkyne participates in various chemical reactions due to its reactive alkyne group:

  1. Click Chemistry: It can undergo azide-alkyne cycloaddition, forming stable triazole linkages.
  2. C–H Activation: The compound can also participate in C–H activation reactions mediated by transition metals, allowing for further functionalization .

Technical Details

These reactions are typically carried out under controlled conditions to promote selectivity and yield. For example, the use of copper(I) catalysts in click chemistry is common to facilitate the formation of triazoles from azides and alkynes.

Mechanism of Action

Process

Lenalidomide exerts its effects primarily through modulation of the immune system and direct anti-tumor activity. The mechanism involves:

  1. Cereblon Binding: Lenalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors that drive tumor growth.
  2. Immune Modulation: It enhances T-cell and natural killer cell responses against malignant cells, contributing to its efficacy in treating multiple myeloma.

Data

Studies have shown that lenalidomide's mechanism involves altering cytokine profiles and enhancing immune surveillance against tumors, which is crucial for its therapeutic action.

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-5'-CO-C2-alkyne exhibits properties typical of small organic compounds:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical Properties

The compound's reactivity is significantly influenced by its alkyne group, allowing it to engage in various chemical transformations:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and air.
  • Reactivity: Highly reactive towards electrophiles due to the presence of the terminal alkyne.
Applications

Scientific Uses

Lenalidomide-5'-CO-C2-alkyne has several applications in scientific research:

  1. Drug Development: Its ability to undergo click chemistry makes it suitable for synthesizing new drug conjugates or PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins.
  2. Bioconjugation: Used in creating targeted therapies that enhance drug delivery systems by linking therapeutic agents directly to tumor-targeting ligands.
  3. Immunology Research: Its immunomodulatory effects are studied for potential applications in autoimmune diseases and other malignancies beyond multiple myeloma .
Synthetic Methodologies for Lenalidomide-5'-CO-C2-alkyne

Lenalidomide-5'-CO-C2-alkyne (IUPAC name: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide) is a specialized PROTAC building block integrating the cereblon (CRBN)-binding pharmacophore of lenalidomide with a terminal alkyne-functionalized linker. Its molecular formula is C₁₈H₁₇N₃O₄ (MW: 339.3 g/mol), featuring a rigid pent-4-ynamide linker at the 5'-position of the isoindolinone ring [4]. This design enables modular conjugation to azide-bearing target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning it as a critical reagent in targeted protein degradation therapeutics [8].

Chemoselective Alkylation Strategies for Lenalidomide Derivative Synthesis

The synthesis demands precise chemoselectivity due to the presence of multiple reactive sites in lenalidomide, particularly the electrophilic glutarimide carbonyl and nucleophilic amine. Key approaches include:

  • Directed N-Alkylation: Selective alkylation at the 5'-amine is achieved using N-hydroxysuccinimide (NHS) esters of alkynyl carboxylic acids under mild aqueous conditions (pH 7–8). This exploits the higher nucleophilicity of the aromatic amine versus the glutarimide nitrogen [4].
  • Protection/Deprotection Sequences: The glutarimide carbonyl is protected as a tert-butyldimethylsilyl (TBS) enol ether prior to amine functionalization. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields the alkyne conjugate without epimerization [10].
  • Microwave-Assisted Coupling: Accelerates amide bond formation between lenalidomide-5'-amine and pent-4-ynoic acid, reducing reaction times from 12 hours to 30 minutes while maintaining >95% purity [4].

Table 1: Comparative Alkylation Methods for Lenalidomide-5'-CO-C2-alkyne

MethodReagentYield (%)Key Advantage
NHS Ester AcylationPent-4-ynoic NHS ester82No protecting groups needed
Carbodiimide CouplingDIC, HOBt75Low epimerization risk
Microwave SynthesisEDCI, 100°C88Rapid reaction kinetics

Linker Integration Techniques: Alkyne Functionalization at the C2 Position

The C2-alkyne linker (‑C≡C‑CH₂‑C(=O)‑) balances stability and conformational flexibility for ternary complex formation in PROTACs. Integration strategies involve:

  • Huisgen Cycloaddition Compatibility: The terminal alkyne enables "click" reactions with azide-functionalized protein ligands using Cu(I)/TBTA catalysis, forming 1,4-disubstituted triazoles with >90% efficiency. This bioorthogonal reaction proceeds in physiological buffers, facilitating late-stage diversification [8] [9].
  • Linker Length Optimization: Compared to longer alkyl chains (e.g., C4-alkyne), the C2 linker minimizes entropic penalties during E3 ligase recruitment while maintaining proteasomal processing efficiency. Molecular dynamics simulations indicate optimal distance (≤12 Å) between lenalidomide and the conjugated ligand [4].
  • Solid-Phase Synthesis: Immobilization of lenalidomide-5'-amine on Wang resin enables iterative linker elongation via Fmoc chemistry. Cleavage with trifluoroacetic acid (TFA) yields Lenalidomide-5'-CO-C2-alkyne with purities >85% after HPLC [10].

Optimization of PROTAC Building Block Synthesis Using Organic Base Catalysis

Organic bases address side reactions during linker attachment:

  • Suppressing Glutarimide Ring Opening: Tertiary amines (e.g., N,N-diisopropylethylamine, DIPEA) buffer reaction mixtures at pH 7.5–8.5, preventing nucleophilic attack on the glutarimide carbonyl. This maintains CRBN-binding competence [6].
  • Ru-Catalyzed C–H Amidations: [Ru(p-cymene)Cl₂]₂ with dioxazolone reagents enables direct C–H amidation of lenalidomide derivatives. Using 30 mol% (PhO)₂PO₂H in 1,2-dimethoxyethane (DME), undesired homocoupling is suppressed, achieving 75% yield for alkyne conjugates [6].
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while 2,2,2-trifluoroethanol (TFE) minimizes poly-functionalization of electron-rich aromatic systems [6].

Scalability Challenges in Multi-Step Convergent Syntheses

Scale-up hurdles include:

  • Purification Complexities: The product’s low polarity (XLogP3: -0.1) necessitates reverse-phase chromatography for impurity removal (e.g., homodimers, dealkylated byproducts), reducing throughput. Industrial-scale chromatography increases costs by ≥40% [4] [10].
  • Cost of Alkyne Reagents: Pent-4-ynoic acid accounts for 60% of raw material expenses due to limited commercial suppliers. In situ synthesis via Rosennund reduction of pent-4-ynoyl chloride remains impractical at >100g scales [4].
  • Stability of Alkyne Moiety: Terminal alkynes undergo Glaser coupling (dimerization) during concentration steps if oxygen is present. Strict inert atmosphere handling and addition of radical scavengers (e.g., BHT) are essential [10].

Table 2: Scalability Challenges and Mitigation Strategies

ChallengeImpact on Scale-UpMitigation Strategy
Chromatographic Purification30–50% yield loss at >100gSwitch to antisolvent crystallization
Pent-4-ynoic Acid Cost$2,500/kg (commercial)Develop in-house synthesis from 5-hexynoic acid
Oxygen SensitivityUp to 15% dimer formationUse 0.1% BHT in solvents; nitrogen sparging

Properties

Product Name

Lenalidomide-5'-CO-C2-alkyne

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24)

InChI Key

UYJKPWOIGPOHAE-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.